Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate
Description
Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring (5-membered) fused with a 2-chloropyrimidine moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antiviral agents.
Properties
IUPAC Name |
ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-2-17-10(16)8-4-6-15(7-8)9-3-5-13-11(12)14-9/h3,5,8H,2,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUQKPCJZNPHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 2-Chloropyrimidin-4-ylamine or 2-chloropyrimidine derivatives: These serve as electrophilic aromatic substrates.
- Ethyl pyrrolidine-3-carboxylate: Acts as the nucleophile with the pyrrolidine nitrogen attacking the chloropyrimidine ring.
Reaction Conditions
- Solvents: Common solvents include polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or dichloromethane (DCM).
- Catalysts/Base: Potassium carbonate (K2CO3) or triethylamine (Et3N) are typically used to deprotonate the nucleophile and facilitate substitution.
- Temperature: Reactions are often conducted at elevated temperatures (e.g., 80–110 °C) to promote substitution.
- Time: Reaction times vary from several hours to days depending on scale and conditions.
Typical Synthetic Procedure
Nucleophilic Aromatic Substitution (SNAr):
The ethyl pyrrolidine-3-carboxylate is reacted with 2-chloropyrimidin-4-ylamine or 2-chloropyrimidine in the presence of a base such as K2CO3 in acetonitrile at 80 °C for 24–72 hours.Work-up and Purification:
After reaction completion, the mixture is cooled and filtered to remove insolubles. The solvent is evaporated under reduced pressure. The crude product is purified by silica gel chromatography or recrystallization.Characterization:
The purified compound is characterized by NMR spectroscopy (^1H and ^13C), mass spectrometry, and melting point analysis to confirm structure and purity.
Research Findings and Reaction Optimization
- Yield: Typical yields for this type of substitution range from 50% to 80%, depending on reaction parameters and purification efficiency.
- Selectivity: The position of chlorine on the pyrimidine ring (2-position vs. 6-position) affects reactivity and regioselectivity of substitution.
- Catalyst Effects: Use of palladium catalysts in related pyrimidine vinylation reactions suggests potential for catalytic coupling methods, though for this compound, direct nucleophilic substitution is preferred.
- Purification: Flash chromatography using hexane/ethyl acetate gradients is effective for isolating the target compound with high purity.
Comparative Table of Key Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 2-Chloropyrimidin-4-ylamine or chloride | Commercially available or synthesized |
| Nucleophile | Ethyl pyrrolidine-3-carboxylate | Acts as nucleophile via pyrrolidine nitrogen |
| Solvent | Acetonitrile, DMF, or DCM | Polar aprotic solvents preferred |
| Base/Catalyst | K2CO3, Et3N | Facilitates deprotonation and substitution |
| Temperature | 80–110 °C | Elevated temperature improves reaction rate |
| Reaction Time | 24–72 hours | Varies with scale and conditions |
| Purification Method | Silica gel chromatography, recrystallization | Ensures product purity |
| Yield Range | 50–80% | Dependent on reaction optimization |
Notes on Alternative Synthetic Approaches
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) methods have been reported for related pyrimidine derivatives, enabling vinyl or aryl substitutions on pyrimidine rings. While these methods offer versatility, they are more complex and costly compared to direct nucleophilic substitution.Microwave-Assisted Synthesis:
Microwave irradiation can accelerate reaction rates for nucleophilic aromatic substitution on pyrimidines, potentially reducing reaction times significantly.Industrial Scale-Up:
Industrial synthesis involves optimization of solvent use, reaction times, and purification steps to maximize yield and reduce costs. Large-scale reactors and continuous flow methods may be employed for efficient production.
Summary of Analytical Data for Confirmation
| Analytical Technique | Typical Data for this compound |
|---|---|
| Molecular Formula | C11H14ClN3O2 |
| Molecular Weight | 255.70 g/mol |
| ^1H NMR (400 MHz, CDCl3) | Signals corresponding to pyrrolidine ring protons, pyrimidine protons, and ethyl ester group (triplet and quartet) |
| Mass Spectrometry (ESI) | Molecular ion peak at m/z 256 [M+H]+ |
| Purity | >95% by HPLC or TLC |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.
Oxidation Reactions: Oxidation of the pyrrolidine ring can lead to the formation of corresponding oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while reduction and oxidation reactions can produce different pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate serves as a valuable building block in the synthesis of pharmaceutical agents. Its structural features enable it to interact with biological targets, making it a candidate for drug development aimed at various diseases, particularly those involving neurological and oncological pathways.
Potential Therapeutic Applications
- Anticancer Activity : Research indicates that this compound may act as an inhibitor of specific protein kinases involved in cancer progression. By modulating these pathways, it can potentially alter cell proliferation and survival rates.
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth, showcasing potential as an antimicrobial agent.
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it versatile in organic synthesis.
Chemical Reactions Involving the Compound
- Substitution Reactions : The chlorine atom in the pyrimidine ring can be replaced with other nucleophiles, allowing for the formation of diverse derivatives.
- Cyclization Reactions : The compound can participate in cyclization processes to create more complex structures, enhancing its utility in synthetic applications.
Biological Studies
This compound is employed in biological studies to investigate its interactions with enzymes and receptors. Understanding these interactions is crucial for elucidating the mechanisms by which the compound exerts its biological effects.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Type | Key Applications |
|---|---|---|
| This compound | Pyrrolidine derivative | Anticancer, Antimicrobial |
| 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL | Hydroxylated pyrrolidine | Drug synthesis, Biological studies |
| Pyrrolidine derivatives with varied substitutions | Various | Drug discovery, Organic synthesis |
Case Studies and Research Findings
- Inhibition of Protein Kinases : A study demonstrated that this compound could effectively inhibit specific protein kinases associated with cancer cell signaling pathways. This inhibition led to reduced proliferation of cancer cells in vitro.
- Antimicrobial Activity Assessment : Another research effort evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting its potential use as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The compound is compared to three analogs:
(S)-Ethyl 1-(2-Chloropyrimidin-4-yl)Piperidine-3-Carboxylate (piperidine analog) .
Ethyl 4-((2-Cyano-6-(Trifluoromethyl)Pyridine-3-yl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylate (pyrrole derivative) .
4-((3,4-Difluorophenyl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylic Acid (carboxylic acid derivative) .
Key Structural Differences :
- Ring Size : The pyrrolidine core (5-membered) vs. piperidine (6-membered) alters conformational flexibility and steric bulk.
- Substituents: Chlorine (electron-withdrawing) in the pyrimidine ring vs. trifluoromethyl and cyano groups (strong electron-withdrawing) in the pyrrole analog.
- Functional Groups : Ester vs. carboxylic acid moieties influence solubility and reactivity.
Physicochemical Properties
Analysis :
- Density and Boiling Point : The piperidine analog’s higher molar mass and boiling point (422.5°C vs. ~420°C predicted for the pyrrolidine compound) reflect increased molecular size and stability.
- Acidity : Both the pyrrolidine and piperidine analogs share a predicted pKa ~4.0, suggesting similar solubility profiles in physiological conditions.
- Synthetic Efficiency: The pyrrole derivative’s lower yield (21%) compared to the carboxylic acid analog (72%) highlights challenges in introducing trifluoromethyl and cyano groups.
Analytical Characterization
Biological Activity
Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyrrolidine ring and a chloropyrimidine moiety, which contribute to its unique properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClN2O2 |
| Molecular Weight | 252.70 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C12H14ClN2O2/c1-2-17-12(16)11-8-15-7-10(12)9-4-3-5-6(14)6/h3-6,10,15H,2,7-8H2,1H3 |
| Canonical SMILES | CCOC(=O)C1CNCC1C2=NC(=NC=C2)Cl |
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound has been shown to bind to enzymes or receptors, modulating their activity and leading to various biological effects, including:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics.
- Anticancer Properties : Studies have demonstrated that this compound can inhibit cancer cell proliferation by interfering with critical signaling pathways involved in cell cycle regulation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound. The compound showed promising results against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
- Anticancer Activity : In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism was linked to the inhibition of the WEE1 kinase pathway, which plays a crucial role in cell cycle regulation and DNA repair .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that this compound has favorable absorption and distribution characteristics, making it a suitable candidate for further development as a therapeutic agent.
Research Applications
This compound serves multiple roles in scientific research:
Chemistry : It is utilized as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology : Ongoing studies are exploring its potential in treating infectious diseases and cancer.
Medicine : The compound's interaction with key biological targets positions it as a candidate for drug development aimed at combatting resistant strains of pathogens and cancer cells.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
